4-(2,2-Diethoxyethoxy)benzaldehyde
Overview
Description
“4-(2,2-Diethoxyethoxy)benzaldehyde” is a chemical compound with the molecular formula C13H18O4 and a molecular weight of 238.28 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of “this compound” involves the introduction of ethoxy groups to realize the conversion to aldehyde groups under acidic conditions . The synthesis strategy is based on the ligand and connects with chalcone in (2E,2′E)-3,3′-(1,3-phenylene)bis(1-(2,4-bis(2,2-diethoxyethoxy)phenyl)prop-2-en-1-one) .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with an aldehyde group and a 2,2-diethoxyethoxy group attached .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature .Scientific Research Applications
Linkers in Solid Phase Organic Synthesis
4-(2,2-Diethoxyethoxy)benzaldehyde and related compounds have been explored as linkers in solid-phase organic synthesis. For instance, benzaldehyde derivatives like 4-hydroxybenzaldehyde have been used in reductive amination and converted into various secondary amides (Swayze, 1997).
Application in HPLC-UV Method Development
A derivative, 4-(diethylamino)benzaldehyde (DEAB), was used in the quantitative HPLC-UV analysis of methoxyamine (MX), a potential anti-cancer drug. This method involves the reaction of MX with DEAB under acidic conditions to form detectable derivatives, useful in pharmaceutical analysis (Liao et al., 2005).
Oxidation Kinetics and Mechanism Studies
The oxidation of various methoxy benzaldehydes, including derivatives similar to this compound, has been studied for understanding their reaction kinetics and mechanisms. These studies contribute to the broader knowledge of organic chemistry processes (Malik et al., 2016).
Synthesis of Terpyridinebenzaldehyde Isomers
Research has explored the synthesis of Terpyridinebenzaldehyde isomers using (diethoxymethyl)benzaldehyde as a starting material. This highlights the utility of such compounds in producing complex organic molecules (Jouaiti, 2021).
Enzyme Catalyzed Asymmetric C–C-bond Formation
In enzyme catalysis, benzaldehyde derivatives have been used for asymmetric synthesis of specific compounds. This application signifies the importance of these compounds in enzymatic reactions and potentially in pharmaceutical synthesis (Kühl et al., 2007).
Protection of Hydroxyl Groups in Organic Synthesis
Compounds such as this compound are used in the selective protection of hydroxyl groups in organic molecules, an important step in various synthetic pathways (Plourde & Spaetzel, 2002).
Safety and Hazards
Properties
IUPAC Name |
4-(2,2-diethoxyethoxy)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-3-15-13(16-4-2)10-17-12-7-5-11(9-14)6-8-12/h5-9,13H,3-4,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCGFCIGGIFIBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=CC=C(C=C1)C=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596033 | |
Record name | 4-(2,2-Diethoxyethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82964-41-8 | |
Record name | 4-(2,2-Diethoxyethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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